molecular formula C12H7BrClNO3 B8313270 2-(5-Bromo-4-chloro-2-hydroxybenzoyl)-3-hydroxypyridine

2-(5-Bromo-4-chloro-2-hydroxybenzoyl)-3-hydroxypyridine

Cat. No.: B8313270
M. Wt: 328.54 g/mol
InChI Key: LCGLMGKOFSHMTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Bromo-4-chloro-2-hydroxybenzoyl)-3-hydroxypyridine is a useful research compound. Its molecular formula is C12H7BrClNO3 and its molecular weight is 328.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H7BrClNO3

Molecular Weight

328.54 g/mol

IUPAC Name

(5-bromo-4-chloro-2-hydroxyphenyl)-(3-hydroxypyridin-2-yl)methanone

InChI

InChI=1S/C12H7BrClNO3/c13-7-4-6(10(17)5-8(7)14)12(18)11-9(16)2-1-3-15-11/h1-5,16-17H

InChI Key

LCGLMGKOFSHMTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C(=O)C2=CC(=C(C=C2O)Cl)Br)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-(5-bromo-4-chloro-2-methoxymethoxybenzoyl)-3-methoxymethoxypyridine (7.73 g) in methanol (250 ml) was added hydrochloric acid (12.5 ml), which was stirred for 5 hours at 50° C. Methanol was distilled off under reduced pressure. To the residue was added ethyl acetate (5 ml), which was poured into water. Crystalline precipitate then formed was collected by filtration, washed with ethyl acetate 10 and dried to give 2-(5-bromo-4-chloro-2-hydroxybenzoyl)-3-hydroxypyridine (5.95 g) (Compound A-8).
Name
2-(5-bromo-4-chloro-2-methoxymethoxybenzoyl)-3-methoxymethoxypyridine
Quantity
7.73 g
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

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